molecular formula C11H13N3O B13475832 4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol

4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol

Cat. No.: B13475832
M. Wt: 203.24 g/mol
InChI Key: VFFGJMTWBRKVLV-UHFFFAOYSA-N
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Description

4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol is a chemical compound characterized by the presence of an imidazole ring and a phenol group

Preparation Methods

The synthesis of 4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring followed by the introduction of the phenol group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, play a crucial role in the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the phenol group, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole or phenol ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The phenol group may also play a role in its biological effects by participating in hydrogen bonding or other interactions with biomolecules.

Comparison with Similar Compounds

4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-(2-amino-3-methylimidazol-4-yl)-2-methylphenol

InChI

InChI=1S/C11H13N3O/c1-7-5-8(3-4-10(7)15)9-6-13-11(12)14(9)2/h3-6,15H,1-2H3,(H2,12,13)

InChI Key

VFFGJMTWBRKVLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=C(N2C)N)O

Origin of Product

United States

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